2-hydroxyimino-N-phenylacetamide

説明

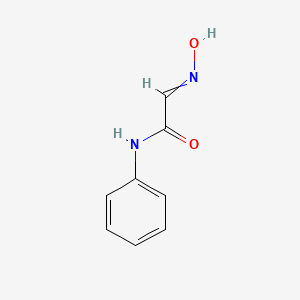

Structure

2D Structure

特性

IUPAC Name |

2-hydroxyimino-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-8(6-9-12)10-7-4-2-1-3-5-7/h1-6,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNDNNCDEFJCHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061957 | |

| Record name | Acetamide, 2-(hydroxyimino)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1769-41-1 | |

| Record name | 2-(Hydroxyimino)-N-phenylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1769-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-(hydroxyimino)-N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxyimino N Phenylacetamide and Its Analogues

Traditional Synthetic Pathways

The classical approach to synthesizing 2-hydroxyimino-N-phenylacetamide is rooted in the Sandmeyer isonitrosoacetanilide synthesis, a method that has been a cornerstone for the preparation of isatins for over a century.

Conventional Reactants and Conditions

The traditional Sandmeyer method employs a specific set of reactants and conditions to achieve the synthesis of isonitrosoacetanilide. The primary components include:

Aniline (B41778): The starting aromatic amine. irapa.org

Chloral (B1216628) Hydrate (B1144303): A source of the glyoxylic acid moiety. synarchive.comirapa.org

Hydroxylamine (B1172632) Hydrochloride: Provides the oxime functionality. synarchive.comirapa.org

Sodium Sulfate (B86663): Often used in aqueous solution to facilitate the reaction and "salt out" the product. orgsyn.orgirapa.org

Acid: Typically hydrochloric acid is used to create the necessary acidic environment. orgsyn.org

The reaction is generally carried out in a heated, aqueous medium. nih.gov For instance, a typical procedure involves dissolving chloral hydrate and sodium sulfate in water, followed by the addition of aniline (dissolved in water with hydrochloric acid) and a solution of hydroxylamine hydrochloride. orgsyn.org The mixture is then heated, often to temperatures between 60°C and 100°C, to form the isonitrosoacetanilide product. orgsyn.orgchemspider.com The subsequent cyclization to isatin (B1672199) is achieved by treating the isolated isonitrosoacetanilide with concentrated sulfuric acid. synarchive.comirapa.org

Advanced and Improved Synthetic Protocols

To overcome the limitations of the traditional Sandmeyer synthesis, researchers have developed more versatile and efficient methods for preparing this compound and its analogues.

Novel Two-Step Acylation-Hydroxylamine Route

A significant advancement is a novel two-step synthesis that circumvents the issues of poor solubility and unreactive substrates. researchgate.net This method involves an initial acylation of the aniline derivative, followed by a reaction with hydroxylamine hydrochloride. researchgate.net This approach has proven to be effective for a wider range of aniline derivatives. researchgate.net

In this improved protocol, the aniline derivative is first acylated. A subsequent reaction with hydroxylamine hydrochloride then yields the desired isonitrosoacetanilide. researchgate.net This two-step process has demonstrated success where the traditional one-pot method fails. researchgate.net

Scope of Improved Methods: Application to Diverse Aniline Derivatives

The key advantage of these advanced synthetic protocols is their expanded scope. The novel two-step acylation-hydroxylamine route works well with a variety of aniline derivatives, including those that are problematic for the traditional Sandmeyer synthesis. researchgate.netresearchgate.net This includes anilines with poor aqueous solubility and those bearing electron-rich ortho-substituents. researchgate.netresearchgate.net

The table below presents a comparison of yields for the synthesis of various isonitrosoacetanilides using both the traditional Sandmeyer method and the improved two-step procedure, highlighting the enhanced efficacy of the modern approach for challenging substrates.

| Aniline Derivative | Yield (Traditional Method) | Yield (Improved Two-Step Method) |

| Aniline | 82% | 95% |

| 2,6-Dimethylaniline | 0% | 76% |

| 2-Isopropylaniline | 15% | 75% |

| 4-n-Hexylaniline | <5% nih.gov | Not specified |

| 2,4,6-Trimethylaniline | 0% | 70% |

Data compiled from research findings. researchgate.net

These improved methods provide access to a wider array of isatin derivatives, which are crucial for the development of new pharmaceutically active compounds. nih.gov The ability to successfully synthesize isonitrosoacetanilides from previously unreactive anilines opens up new avenues for medicinal chemistry research. researchgate.net

One-Pot Transformations from Halogenated Precursors

A notable one-pot, two-step procedure has been developed for the synthesis of 2-hydroxy-N-arylacetamides starting from 2-chloro-N-arylacetamides. researchgate.net This method is significant because it addresses a common challenge in such transformations: the cleavage of the amide bond under basic conditions intended for nucleophilic substitution of the halide. researchgate.net

The process begins by reacting a 2-chloro-N-arylacetamide with copper(II) acetate (B1210297) (Cu(OAc)₂) and a non-nucleophilic base, N,N-diisopropylethylamine (DIPEA), in ethanol. This facilitates an acetate exchange with the chlorine atom. researchgate.net The resulting intermediate, 2-oxo-2-(phenylamino)ethyl acetate, is then hydrolyzed under the same basic conditions. The ester linkage is selectively cleaved more readily than the more stable amide bond, yielding the desired 2-hydroxy-N-phenylacetamide in good yields. researchgate.net The choice of acetate source was found to be critical, with Cu(OAc)₂ providing superior results compared to other acetate salts. researchgate.net

The proposed mechanism involves the initial formation of a copper enolate complex from the starting chloro-acetamide, which polarizes the C-Cl bond and facilitates the nucleophilic attack by the acetate ion. researchgate.net

| Entry | Additive | Time (h) | Yield (%) |

| 1 | Cu(OAc)₂ | 2 | 92 |

| 2 | Zn(OAc)₂ | 8 | 74 |

| 3 | Ni(OAc)₂ | 8 | 76 |

| 4 | Pb(OAc)₂ | 16 | 60 |

| 5 | NaOAc | 24 | 80 |

Table 1: Influence of various acetate additives on the one-pot synthesis of 2-hydroxy-N-phenylacetamide from 2-chloro-N-phenylacetamide. Data sourced from a study on the synthesis of 2-hydroxy-N-arylacetamides. researchgate.net

Precursors and Synthetic Building Blocks

The selection of appropriate starting materials is fundamental to the successful synthesis of this compound. These building blocks must contain the necessary functional groups or be readily converted into the target structure.

Role of 2,2-Diacetoxyacetyl Chloride

2,2-Diacetoxyacetyl chloride is a specialized acyl chloride that can serve as a valuable precursor for the glyoxylamide portion of the target molecule. guidechem.comnih.gov As an acid chloride, it readily reacts with primary amines like aniline in an acylation reaction to form the corresponding N-phenylamide.

The resulting intermediate, 2,2-diacetoxy-N-phenylacetamide, contains the complete carbon skeleton. The two acetate groups serve as a protected form of a ketone. Subsequent hydrolysis under basic or acidic conditions would remove the acetyl protecting groups to reveal an aldehyde or ketone functionality, which can then be converted into the final hydroxyimino group (oxime) through a reaction with hydroxylamine. This multi-step, one-pot sequence starting from 2,2-diacetoxyacetyl chloride provides a controlled method for constructing the desired molecule.

| Property | Value |

| Chemical Name | 2,2-Diacetoxyacetyl chloride |

| Molecular Formula | C₆H₇ClO₅ |

| Molecular Weight | 194.57 g/mol |

| CAS Number | 36674-73-4 |

Table 2: Properties of the synthetic precursor 2,2-Diacetoxyacetyl chloride. guidechem.comnih.gov

Utilization of Cyanoacetamide Derivatives in Related Syntheses

Cyanoacetamide derivatives are exceptionally versatile building blocks in organic synthesis, particularly for preparing compounds with an oxime functionality. tubitak.gov.tr The presence of an active methylene (B1212753) group adjacent to both a cyano and an amide group makes these compounds ideal precursors for nitrosation reactions. researchgate.net

The synthesis of cyanoacetamide oximes, which are analogues of this compound, is often achieved through the Meyer nitrosation reaction. jst.go.jp This involves treating a cyanoacetamide derivative with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium or an alkyl nitrite, to introduce the hydroxyimino group at the α-carbon. jst.go.jpnih.gov For instance, N-alkyl-cyanoacetamido oximes can be prepared via a two-step process where ethyl cyanoacetate (B8463686) is first amidated with an amine, followed by nitrosation of the resulting N-alkyl-2-cyanoacetamide. nih.gov

This methodology has been used to synthesize a variety of cyanoacetamide oximes, which have found applications as additives in peptide synthesis, highlighting the utility of this synthetic route. nih.gov The yields for these transformations are generally good, demonstrating the efficiency of using cyanoacetamide precursors. jst.go.jp

| Precursor | Product | Yield (%) | Melting Point (°C) |

| Cyanoacetamide | 2-Amino-N-hydroxy-2-oxoacetimidoyl Cyanide | 84 | 199–200 |

| Ethyl Cyanoacetate | 2-(Ethylamino)-N-hydroxy-2-oxoacetimidoyl Cyanide | 77 | 174–175 |

| Ethyl Cyanoacetate | N-Hydroxy-2-oxo-2-(piperidin-1-yl)acetimidoyl Cyanide | 87 | 159–160 |

| Ethyl Cyanoacetate | N-Hydroxy-2-(morpholino)-2-oxoacetimidoyl Cyanide | 79 | 158-160 |

Table 3: Synthesis of various cyanoacetamide oxime analogues from cyanoacetamide precursors. Data sourced from a study on the synthesis of novel cyano oximino sulfonate esters. jst.go.jp

Chemical Reactivity and Transformation Pathways of 2 Hydroxyimino N Phenylacetamide

Cyclization Reactions to Heterocyclic Systems

A prominent feature of 2-hydroxyimino-N-phenylacetamide's reactivity is its ability to undergo cyclization to form various heterocyclic compounds, most notably isatin (B1672199) (indoline-2,3-dione) and its derivatives.

Formation of Isatin (Indoline-2,3-dione) Derivatives

The conversion of this compound and its substituted analogs into isatin derivatives is a well-established synthetic route. google.comresearchgate.net This transformation is a key step in the Sandmeyer synthesis of isatin, a classical and widely used method. researchgate.net The process involves the intramolecular cyclization of an isonitrosoacetanilide, which is another name for this compound, typically in the presence of a strong acid. researchgate.net

The versatility of this reaction allows for the synthesis of a wide array of N-substituted and ring-substituted isatins by starting with appropriately modified aniline (B41778) derivatives. google.comresearchgate.net For instance, N-alkylated isatins can be prepared from the corresponding N-alkylated anilines. researchgate.net The reaction conditions can be tailored to accommodate various substituents on the phenyl ring, including both electron-donating and electron-withdrawing groups. wright.edu This adaptability makes the cyclization of this compound a valuable tool for generating diverse isatin scaffolds, which are important precursors in medicinal chemistry and materials science. wright.edunih.gov

Table 1: Examples of Isatin Derivatives Synthesized from this compound Analogs

| Starting Material | Product |

| 2-hydroxyimino-N-(2-methylphenyl)acetamide | 4-Methylisatin |

| 2-hydroxyimino-N-(4-chlorophenyl)acetamide | 5-Chloroisatin |

| 2-hydroxyimino-N-(4-methoxyphenyl)acetamide | 5-Methoxyisatin |

Acid-Catalyzed Cyclization Mechanisms

The cyclization of this compound to isatin is typically facilitated by strong acids. google.comwright.edu The mechanism involves an electrophilic attack of the protonated oxime group onto the aromatic ring. The reaction is believed to proceed through the formation of a reactive nitrilium ion intermediate.

Commonly used acids for this transformation include concentrated sulfuric acid, polyphosphoric acid, and strong organic acids like trifluoromethanesulfonic acid. google.com The choice of acid can influence the reaction yield and selectivity, particularly when dealing with substituted anilines. The acid protonates the hydroxyl group of the oxime, making it a good leaving group (water). Subsequent loss of water generates a highly electrophilic nitrilium ion, which then undergoes an intramolecular electrophilic aromatic substitution reaction with the phenyl ring to form the five-membered ring of the isatin core. A final tautomerization and hydrolysis step yields the indoline-2,3-dione structure.

Nucleophilic Reactivity Profile

Beyond its role in cyclization reactions, this compound also exhibits nucleophilic character, particularly through its oxime functional group. This nucleophilicity is harnessed in reactions such as the dephosphorylation of organophosphates.

Function as a Nucleophile in Dephosphorylation Reactions

The oxime group in this compound can act as a potent nucleophile, enabling it to attack the electrophilic phosphorus center of organophosphate compounds. This nucleophilic attack initiates the cleavage of the phosphate (B84403) ester bond, leading to the dephosphorylation of the organophosphate. This reactivity is the basis for the use of certain oximes as reactivators for acetylcholinesterase inhibited by organophosphorus nerve agents and pesticides.

Enhanced Rate in Organophosphate Degradation

The nucleophilic prowess of the oxime in this compound contributes to an accelerated degradation of toxic organophosphates. mdpi.com Organophosphates are a class of compounds known for their high toxicity, and their degradation is a critical area of research. biotechrep.ir The rate of hydrolysis of the P-O, P-S, or P-F bonds in these compounds can be significantly increased in the presence of nucleophilic oximes. mdpi.com This enhanced degradation is crucial for the detoxification of these hazardous materials. nih.gov The reaction proceeds via a nucleophilic substitution at the phosphorus atom, where the oxime displaces a leaving group, effectively neutralizing the toxic compound. mdpi.com

Involvement in Other Organic Transformations

The chemical versatility of this compound extends to its participation in other organic transformations. For instance, it can be a precursor in multi-component reactions (MCRs). The products of such reactions can undergo further transformations, such as oxidation and intramolecular cyclization cascades, to generate complex, N-functionalized isatins. researchgate.net

Furthermore, the oxime functionality can be involved in rearrangement reactions or can be reduced to an amino group, opening up pathways to other classes of compounds. The amide portion of the molecule also offers a site for further chemical modification. These additional reactive possibilities underscore the utility of this compound as a versatile building block in organic synthesis.

Intermediacy in Complex Heterocycle Formation

The utility of oximes as synthons for nitrogen-containing heterocycles is well-established, owing to the facile cleavage of their weak N-O bond. mdpi.com This reactivity profile suggests that this compound can act as a valuable intermediate in the synthesis of diverse heterocyclic structures. The presence of the oxime functionality allows it to serve as a source of nitrogen in cyclization reactions. mdpi.com

Research into the synthesis of N-heterocycles has explored various strategies that capitalize on the reactivity of oximes. rsc.orgnih.gov These methods often involve transition-metal-catalyzed or radical-mediated processes where the N-O bond is cleaved, generating a reactive intermediate that can undergo intramolecular or intermolecular cyclization. mdpi.com For instance, the reaction of oximes with other functional groups within the same molecule or with external reagents can lead to the formation of rings such as pyrimidines, imidazoles, and triazoles. rsc.org

While specific studies detailing the cyclization reactions of this compound are not extensively documented in the provided results, its structural motifs are present in precursors for various heterocyclic systems. The general principles of oxime chemistry suggest that it could be a substrate for reactions leading to:

Isoquinolines or Quinazolines: Through reactions involving the phenyl ring.

Imidazoles or Oxadiazoles: Via cyclization pathways utilizing the acetamide (B32628) and hydroxyimino groups.

The synthesis of N-heterocycles is a cornerstone of medicinal chemistry, and the development of novel pathways using readily available starting materials like this compound is of significant interest. rsc.org

Application in Peptide Coupling (via acetamide activation, for related structures)

In the realm of peptide synthesis, the formation of the amide bond is the critical step. This is typically achieved by activating the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. youtube.com While the direct activation of the acetamide group of this compound for peptide coupling is not a standard procedure, the hydroxyimino functionality is central to the action of modern peptide coupling additives. sigmaaldrich.combachem.com

A prominent example of a related structure is Ethyl 2-cyano-2-(hydroxyimino)acetate, commercially known as OxymaPure® or simply Oxyma. bachem.comgoogle.com This compound is a highly effective and non-explosive additive used in conjunction with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) for peptide synthesis. bachem.comgoogle.com

The role of additives like Oxyma is to suppress side reactions and minimize racemization during the coupling process. bachem.com The mechanism involves the reaction of the carbodiimide (B86325) with the carboxylic acid of the N-protected amino acid to form a highly reactive O-acylisourea intermediate. google.com This intermediate then reacts with the hydroxyimino group of Oxyma to generate an active ester. This Oxyma-based active ester is more stable than the O-acylisourea but sufficiently reactive to couple efficiently with the N-terminal amine of the growing peptide chain, forming the desired peptide bond with high yield and low epimerization. sigmaaldrich.com

The effectiveness of oxime-based additives like Oxyma highlights the utility of the hydroxyimino functional group in facilitating amide bond formation, which is the cornerstone of peptide chemistry. sigmaaldrich.combachem.com The development of these reagents has been a significant advancement in peptide synthesis, offering safer and more efficient alternatives to older additives like 1-hydroxybenzotriazole (B26582) (HOBt). bachem.comgoogle.com

Structural Elucidation and Conformational Analysis

Crystallographic Investigations via Single-Crystal X-ray Diffraction

While a specific single-crystal X-ray diffraction study for 2-hydroxyimino-N-phenylacetamide is not publicly available in crystallographic databases, the analysis of its structural features can be inferred from established principles and studies on closely related compounds. Such studies are fundamental in determining the precise spatial arrangement of atoms, including bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation.

The conformation of this compound is characterized by the relative orientation of the phenyl ring, the acetamide (B32628) group, and the hydroxyimino function. The molecule is expected to adopt a largely planar conformation, driven by the delocalization of π-electrons across the N-phenylacetamide core and the oxime group. The degree of planarity, including the torsion angle between the phenyl ring and the amide plane, is a critical parameter that influences crystal packing and intermolecular interactions.

The bond lengths and angles within the this compound molecule are dictated by the hybridization of the constituent atoms and the electronic effects of the substituent groups. The C-N bond of the amide linkage and the C=N bond of the hydroxyimino group are of particular interest. The analysis of these parameters from crystallographic data would provide insights into the electronic structure and potential for resonance within the molecule.

Table 1: Selected Predicted Bond Lengths in this compound

| Bond | Predicted Length (Å) |

|---|---|

| C=O (amide) | ~1.23 |

| C-N (amide) | ~1.33 |

| C=N (oxime) | ~1.28 |

| N-O (oxime) | ~1.36 |

Note: The values presented are estimations based on typical bond lengths for similar functional groups and are subject to variation based on the specific crystalline environment.

Table 2: Selected Predicted Bond Angles in this compound

| Angle | Predicted Angle (°) |

|---|---|

| O=C-N (amide) | ~120 |

| C-N-C (amide-phenyl) | ~120 |

| C-C=N (oxime) | ~120 |

Note: These angles are based on the expected sp2 hybridization of the atoms involved and may deviate slightly in the actual crystal structure.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules of this compound are not isolated but are organized into a three-dimensional lattice through a network of intermolecular interactions. These interactions are crucial in determining the crystal packing, stability, and macroscopic properties of the compound.

Hydrogen bonding is anticipated to be the dominant intermolecular force governing the supramolecular assembly of this compound. The molecule possesses multiple hydrogen bond donor and acceptor sites, leading to the formation of robust networks. The hydroxyl group of the oxime function (O-H) and the amide N-H group act as hydrogen bond donors. The carbonyl oxygen (C=O), the oxime nitrogen (C=N), and the oxime oxygen can all act as hydrogen bond acceptors. This can give rise to various hydrogen bonding motifs, such as:

O—H···O=C: The hydroxyl group of one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule.

N—H···O=C: The amide N-H of one molecule can donate a hydrogen bond to the carbonyl oxygen of another.

N—H···N=C: The amide N-H can also potentially interact with the nitrogen atom of the oxime group.

These interactions often lead to the formation of chains, sheets, or more complex three-dimensional architectures in the crystal lattice.

Table 3: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type of Interaction |

|---|---|---|

| O-H (oxime) | O=C (amide) | Intermolecular |

| N-H (amide) | O=C (amide) | Intermolecular |

| N-H (amide) | N (oxime) | Intermolecular |

In addition to intermolecular interactions, the possibility of intramolecular hydrogen bonding exists in this compound. An intramolecular hydrogen bond could potentially form between the oxime hydroxyl group (O-H) and the amide carbonyl oxygen (C=O), leading to the formation of a pseudo-ring structure. The presence and strength of such an intramolecular interaction would significantly influence the molecule's conformation and its ability to participate in intermolecular hydrogen bonding. The formation of this ring would further enhance the planarity of the molecule.

Crystal Packing Architectures

The molecules are linked by N—H···O and O—H···N hydrogen bonds, which facilitate the formation of multimers. These multimers then assemble into extended sheet-like structures. This type of hydrogen-bonding motif is a common feature in the crystal engineering of amide-containing compounds and suggests that this compound likely self-assembles in a similar manner, forming sheets or other extended networks stabilized by hydrogen bonds. The presence of both hydrogen bond donors (the amide N-H and the oxime O-H) and acceptors (the carbonyl oxygen, the oxime nitrogen, and the second oxygen of the oxime) provides multiple possibilities for intermolecular connections.

Spectroscopic Characterization

The molecular structure of this compound has been characterized using various spectroscopic techniques, which provide detailed information about its functional groups and electronic environment.

Infrared (IR) Spectroscopic Analysis

The infrared spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. Although a specific, published spectrum for this compound is not available, the expected characteristic absorption peaks can be inferred based on its structure and comparison with related compounds like acetanilide.

Key expected IR absorption bands include:

N-H Stretching: A sharp absorption band is expected in the region of 3300-3500 cm⁻¹ due to the stretching vibration of the N-H bond in the secondary amide group.

O-H Stretching: A broad absorption band, also in the high-frequency region (typically 3200-3600 cm⁻¹), is anticipated for the O-H stretching of the hydroxyimino group. The broadness is a result of hydrogen bonding.

C=O Stretching (Amide I): A strong, sharp absorption peak, characteristic of the carbonyl group in amides, is expected to appear around 1650-1680 cm⁻¹.

N-H Bending (Amide II): This band, resulting from the bending vibration of the N-H bond, is typically observed in the range of 1520-1570 cm⁻¹.

C=N Stretching: The stretching vibration of the carbon-nitrogen double bond in the oxime group is expected to produce a medium-intensity band in the 1620-1690 cm⁻¹ region, which may overlap with the amide I band.

Aromatic C-H and C=C Stretching: The phenyl group will give rise to multiple weaker absorptions. C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| N-H (Amide) | 3300-3500 | Stretching |

| O-H (Oxime) | 3200-3600 | Stretching (Broad) |

| C=O (Amide I) | 1650-1680 | Stretching |

| N-H (Amide II) | 1520-1570 | Bending |

| C=N (Oxime) | 1620-1690 | Stretching |

| Aromatic C=C | 1450-1600 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule. While a complete, assigned spectrum for this compound is not available in the literature, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, the oxime proton, and the methine proton.

Aromatic Protons: The protons on the phenyl ring are expected to appear in the downfield region, typically between 7.0 and 7.8 ppm, as multiplets.

Amide Proton (-NH-): The amide proton is expected to be a singlet and will also be in the downfield region, likely between 8.0 and 9.5 ppm, due to the deshielding effect of the adjacent carbonyl group.

Oxime Proton (=N-OH): The chemical shift of the oxime proton can vary significantly depending on the solvent and concentration due to hydrogen bonding, but it is generally found in the range of 10.0 to 12.0 ppm as a broad singlet.

Methine Proton (-CH=): The proton of the hydroxyimino group is expected to appear as a singlet in the region of 7.5 to 8.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum will show signals for the carbonyl carbon, the imino carbon, and the aromatic carbons.

Carbonyl Carbon (-C=O): This carbon is highly deshielded and is expected to have a chemical shift in the range of 160-170 ppm.

Imino Carbon (-CH=N-): The carbon of the hydroxyimino group is also expected to be in the downfield region, typically between 140 and 155 ppm.

Aromatic Carbons: The carbons of the phenyl ring will produce a series of signals between 120 and 140 ppm. The carbon attached to the nitrogen atom (ipso-carbon) will have a distinct chemical shift compared to the others.

| Spectrum | Functional Group | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | Aromatic Protons | 7.0 - 7.8 (m) |

| Amide Proton | 8.0 - 9.5 (s) | |

| Oxime Proton | 10.0 - 12.0 (s, broad) | |

| Methine Proton | 7.5 - 8.5 (s) | |

| ¹³C NMR | Carbonyl Carbon | 160 - 170 |

| Imino Carbon | 140 - 155 | |

| Aromatic Carbons | 120 - 140 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the electronic transitions within the aromatic system and the conjugated oxime and amide groups. The phenyl ring and the C=N-OH and C=O-NH systems constitute the principal chromophores. Strong absorptions are anticipated in the ultraviolet region, likely below 300 nm, arising from π → π* transitions within the benzene (B151609) ring and the conjugated system. Weaker n → π* transitions associated with the non-bonding electrons of the oxygen and nitrogen atoms are also expected, but may be obscured by the stronger π → π* absorptions. Specific absorption maxima (λmax) have not been reported in the reviewed literature.

Mass Spectrometric Studies

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The NIST WebBook database provides the mass spectrum of this compound (CAS No. 1769-41-1). spectrabase.com The molecular ion peak ([M]⁺) is observed at an m/z of 164, which corresponds to the molecular weight of the compound (C₈H₈N₂O₂).

The fragmentation pattern can be predicted based on the structure. Common fragmentation pathways for acetanilides involve cleavage of the amide bond. For this compound, key fragmentation steps are expected to include:

Loss of the hydroxyl radical (•OH) from the oxime group, leading to a fragment at m/z 147.

Cleavage of the N-C bond of the amide, potentially leading to the formation of a phenyl isocyanate fragment (C₆H₅NCO, m/z 119) or an anilinium-type cation (C₆H₅NH₂, m/z 93).

Fragmentation of the side chain, such as the loss of the hydroxyimino-methyl group.

The electron ionization (EI) mass spectrum from the NIST database shows prominent peaks at m/z values of 164, 119, 93, 92, 66, and 65, which is consistent with these predicted fragmentation pathways.

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 164 | [C₈H₈N₂O₂]⁺ (Molecular Ion) | - |

| 119 | [C₇H₅NO]⁺ | Loss of •CH₂NO |

| 93 | [C₆H₇N]⁺ | Formation of aniline (B41778) cation |

| 92 | [C₆H₆N]⁺ | Loss of H from aniline cation |

| 66 | [C₅H₆]⁺ | Fragmentation of the phenyl ring |

| 65 | [C₅H₅]⁺ | Loss of H from [C₅H₆]⁺ |

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and energetic properties of 2-hydroxyimino-N-phenylacetamide and its derivatives. DFT studies allow for the optimization of the molecule's geometry, providing precise data on bond lengths, bond angles, and dihedral angles for its most stable conformation.

For instance, studies on related N-phenylacetamide derivatives have successfully used DFT to correlate theoretical calculations with experimental data, such as those obtained from X-ray crystallography. nih.govimist.ma These calculations can predict the distribution of electron density, identify the frontier molecular orbitals (HOMO and LUMO), and calculate the electrostatic potential, which are all critical for understanding the molecule's reactivity. nih.gov

Furthermore, DFT calculations are instrumental in assessing the relative stability of different tautomeric forms, such as the amide and imidol forms of acetamides. imist.ma By calculating the Gibbs free energies, researchers can predict the equilibrium state between these tautomers in various environments, such as in the gas phase or in different solvents. imist.ma While specific DFT studies exclusively on this compound are not widely published, the methodologies applied to similar structures provide a clear framework for its analysis.

Table 1: Representative DFT Functionals and Basis Sets Used in Studies of Related Acetamide (B32628) Compounds

| Compound Studied | DFT Functional | Basis Set | Key Findings | Reference |

|---|---|---|---|---|

| 2-hydroxy-N-m-tolylacetamide | DFT | 6-311G(d,p) | Determined the stability of amide form relative to imidol form. | imist.ma |

| N-(2-nitrophenyl)maleimide | B3LYP, wB97XD, LC-wpbe | 6-311+G(d,p), Def2TZVPP, 6-311(2d,2p) | Calculated structural parameters agreed with experimental data; explored electronic and energetic properties. | nih.gov |

| 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide | CAM-B3LYP | 6-311G(d,p) | Optimized molecular structure, analyzed frontier molecular orbitals, and calculated the theoretical absorption spectrum. | nih.gov |

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. orientjchem.org This process involves generating a three-dimensional model of the compound and "docking" it into the binding site of a target protein to predict its binding orientation, affinity, and interaction patterns. orientjchem.orgnih.gov

Derivatives of N-phenylacetamide have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. For example:

Carbonic Anhydrase Inhibitors : N-phenylacetamide conjugates have been docked into the active sites of various human carbonic anhydrase (hCA) isoforms (I, II, IX, and XII). nih.gov These simulations helped to rationalize the observed inhibitory activity by identifying key interactions, such as the coordination of the zinc ion in the enzyme's active site and hydrogen bonding with specific amino acid residues. nih.gov

Antibacterial Agents : Docking studies on 2-aryloxy-N-phenylacetamide derivatives have been performed to predict their binding affinity and mechanism of action against bacterial protein targets. nih.gov

Analgesic Activity : 2-chloro-N,N-diphenylacetamide derivatives were docked against cyclo-oxygenase (COX-1 and COX-2) enzymes to understand their potential as analgesic agents by inhibiting these key enzymes in the pain pathway. orientjchem.org

These simulations provide valuable data, including binding free energy and inhibition constants (Ki), which help in prioritizing compounds for further experimental evaluation. nih.govnih.gov

Table 2: Examples of Molecular Docking Studies on N-Phenylacetamide Derivatives

| Derivative Class | Protein Target(s) | Purpose of Study | Key Findings | Reference |

|---|---|---|---|---|

| N-phenylacetamide-2-oxoindole benzensulfonamide conjugates | Carbonic Anhydrase (hCA I, II, IX, XII) | To predict binding conformations and affinities as CA inhibitors. | Compound 2h showed high affinity for hCA II and hCA XII with Ki values of 5.87 nM and 7.91 nM, respectively. | nih.gov |

| 2-aryloxy-N-phenylacetamide derivatives | Bacterial Proteins | To evaluate potential as antibacterial agents. | In silico docking revealed promising binding energies, supporting their potential as antibacterial agents. | nih.gov |

| 2-chloro-N,N-diphenylacetamide derivatives | Cyclo-oxygenase (COX-1, COX-2) | To discover binding sites and strengths for analgesic activity. | Identified similarities in amino acid interaction residues between the test compounds and the standard drug, Diclofenac. | orientjchem.org |

Prediction of Conformational Preferences and Stereoisomerism (E/Z configurations)

The structure of this compound features specific bonds that allow for different spatial arrangements of its atoms, leading to conformational preferences and stereoisomerism.

A key structural feature is the carbon-nitrogen double bond (C=N) of the hydroxyimino group (–CH=N–OH). Rotation around this double bond is restricted, which gives rise to geometric isomers known as E (entgegen) and Z (zusammen) stereoisomers. The relative orientation of the hydroxyl (-OH) group and the carbonyl group across the C=N bond defines whether the molecule is in the E or Z configuration. One known isomer is specifically identified as (2E)-2-(hydroxyimino)-N-phenylethanamide. chemsynthesis.com

In addition to E/Z isomerism, the molecule can exhibit prototropic tautomerism, specifically amide-imidol tautomerism, where a proton migrates from the nitrogen atom of the amide to the oxygen atom of the carbonyl group. imist.ma This creates an equilibrium between the amide form (–C(=O)–NH–) and the imidol form (–C(–OH)=N–).

Computational methods like DFT can be used to calculate the energies of these different isomers and tautomers. imist.ma By comparing the total energies of the optimized E and Z isomers, as well as the amide and imidol tautomers, researchers can predict the most stable and therefore most likely conformation of the molecule under specific conditions. imist.manih.gov

Table 3: Potential Isomers and Tautomers of this compound

| Type | Isomer/Tautomer | Description |

|---|---|---|

| Stereoisomer | E-Isomer | The hydroxyl group of the oxime and the carbonyl group of the amide are on opposite sides of the C=N double bond. |

| Stereoisomer | Z-Isomer | The hydroxyl group of the oxime and the carbonyl group of the amide are on the same side of the C=N double bond. |

| Tautomer | Amide Form | The standard form with a carbonyl group (C=O) and an N-H bond in the amide linkage. |

| Tautomer | Imidol Form | A proton has migrated from the amide nitrogen to the carbonyl oxygen, resulting in a hydroxyl group and a C=N bond within the core structure. |

Synthesis and Characterization of Analogues and Derivatives

Structure-Activity Relationships in Related Compounds

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that relates the chemical structure of a molecule to its biological effect. drugdesign.orgyoutube.com By systematically altering a molecule's structure, chemists can identify the key chemical features, or pharmacophores, responsible for its activity. drugdesign.org While specific, comprehensive SAR studies on 2-hydroxyimino-N-phenylacetamide itself are not extensively detailed in the provided literature, the principles of SAR can be understood from studies on structurally related acetamide (B32628) derivatives, many of which have been investigated for their anticonvulsant properties.

For instance, research on N-benzyl 2-acetamidoacetamides has shown that the 2-acetamido substituent is important but not strictly essential for anticonvulsant activity against maximal electroshock (MES)-induced seizures. nih.gov Replacing this group with hydrogen, methyl, oxygen, or halogen substituents still resulted in active compounds, demonstrating that the core acetamide structure can be significantly modified while retaining biological function. nih.gov In another series of compounds, 4-N-substituted arylsemicarbazones, it was found that introducing alkyl groups at the terminal nitrogen and alkoxy groups on the aryl ring led to increased anticonvulsant activity and reduced toxicity. nih.gov

Furthermore, studies on various N-substituted acetamides, including those with pyrrolidine-2,5-dione and piperazine (B1678402) moieties, have revealed potent anticonvulsant effects. mdpi.commdpi.com These studies often find that the nature and position of substituents on the aromatic rings, such as halogens or trifluoromethyl groups, and the type of N-substituent (e.g., dimethylamine (B145610) vs. diethylamine) can significantly impact efficacy and the spectrum of activity across different seizure models. mdpi.com These findings collectively suggest that both the N-substituent and the phenyl ring of the this compound scaffold are prime targets for modification to modulate biological activity.

Hydroxyimino-Heterocycle Derivatives

This compound is a valuable precursor for the synthesis of heterocyclic compounds, most notably for the indole (B1671886) derivative, isatin (B1672199). The Sandmeyer isatin synthesis is a classic method that involves the acid-catalyzed cyclization of isonitrosoacetanilide. researchgate.net In this reaction, the isonitrosoacetanilide is dissolved in a strong acid, such as sulfuric acid, which induces an intramolecular electrophilic substitution reaction, leading to the formation of the isatin ring system. ontosight.ai

This transformation is a key step because it converts a relatively simple acyclic precursor into a complex and synthetically versatile heterocyclic scaffold. Isatin itself is a privileged structure in medicinal chemistry, forming the basis for a multitude of compounds with diverse biological activities. ontosight.ai

Synthesis of Isatin Schiff Base Derivatives and Related Heterocyclic Scaffolds

Once isatin is synthesized from this compound, it serves as a powerful building block for a vast number of other heterocyclic derivatives, particularly Schiff bases. ontosight.ai Schiff bases are typically formed through the condensation reaction of the reactive C-3 carbonyl group of the isatin ring with the primary amino group of various amines, anilines, or hydrazides. researchgate.net

The synthesis generally involves refluxing equimolar amounts of isatin (or a substituted isatin) with a suitable amine in a solvent like ethanol, often with a catalytic amount of acid such as glacial acetic acid. researchgate.net This straightforward procedure has been used to create extensive libraries of isatin-based Schiff bases.

For example, novel Schiff bases have been synthesized by condensing imesatin (formed by the reaction of isatin with p-phenylenediamine) with a variety of aromatic aldehydes. researchgate.net In other work, 3-hydrazino-isatin has been reacted with different aryl and hetero-aryl aldehydes to produce a range of isatin-based Schiff base derivatives. nih.gov These derivatives often possess interesting biological profiles, and their synthesis from an isatin scaffold highlights the chemical utility of the original this compound precursor.

| Isatin Precursor | Reactant | Resulting Derivative Class | Reference |

|---|---|---|---|

| Isatin | p-Phenylenediamine | Imesatin | researchgate.net |

| Imesatin | Aromatic Aldehydes | Isatin Schiff Bases | researchgate.net |

| 3-Hydrazino-isatin | Aryl/Hetero-aryl Aldehydes | Isatin-hydrazone Schiff Bases | nih.gov |

Future Research Directions in 2 Hydroxyimino N Phenylacetamide Chemistry

Development of Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce environmental impact and enhance efficiency. Future research into the synthesis of 2-hydroxyimino-N-phenylacetamide should prioritize the development of sustainable methodologies.

Key Areas for Future Research:

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including improved safety, scalability, and reaction control. Investigating the synthesis of this compound using flow chemistry could lead to more efficient and safer production methods. This approach is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents.

Biocatalysis: The use of enzymes as catalysts in organic synthesis provides high selectivity and mild reaction conditions, aligning with the goals of green chemistry. Exploring enzymatic routes to this compound could offer a highly sustainable alternative to conventional chemical synthesis. Biocatalysis has been successfully applied to the synthesis of various pharmaceuticals and complex molecules, suggesting its potential for the production of this compound.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, easier scalability, potential for automation. |

| Biocatalysis | High selectivity (chemo-, regio-, and enantio-), mild reaction conditions, use of renewable resources. |

| Green Solvents | Reduced environmental impact, improved safety, potential for novel reactivity. |

| Heterogeneous Catalysis | Ease of catalyst separation and reuse, reduced waste generation, potential for continuous processes. |

Exploration of Novel Reaction Pathways and Selectivities

The unique structural features of this compound, particularly the oxime group, open up a wide range of possibilities for exploring novel reaction pathways and selectivities.

Promising Avenues for Investigation:

Cycloaddition Reactions: The oxime moiety can participate in various cycloaddition reactions, such as [3+2] cycloadditions with alkenes or alkynes, to generate complex heterocyclic structures. Investigating the cycloaddition chemistry of this compound could lead to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. Exploring the reactivity of this compound under photoredox conditions could unveil new reaction pathways, such as C-H functionalization or the generation of novel radical intermediates.

Rearrangement Reactions: Oximes are known to undergo various rearrangement reactions, most notably the Beckmann rearrangement. A detailed study of the rearrangement chemistry of this compound could provide access to a diverse array of isomeric products with different functional group arrangements.

Computational Design of New Chemical Transformations

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and reaction outcomes. The application of computational methods to this compound can guide experimental work and accelerate the discovery of new chemical transformations.

Future Computational Research Directions:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and reaction mechanisms of this compound. Such studies can provide valuable insights into the feasibility of proposed reaction pathways and help in the design of more efficient catalysts.

In Silico Design of Derivatives: Computational screening of virtual libraries of this compound derivatives can identify candidates with desired properties, such as specific biological activities or material characteristics. This in silico approach can significantly reduce the time and resources required for experimental screening.

Reaction Prediction and Optimization: Machine learning algorithms and other computational tools can be used to predict the outcomes of reactions involving this compound and to optimize reaction conditions for desired products. This data-driven approach has the potential to revolutionize the way chemical synthesis is planned and executed.

Table 2: Computationally Designed Phenylacetamide Derivatives

| Derivative | Predicted Property of Interest |

| Indole-conjugated N-phenylacetamide | α-glucosidase inhibition |

| Thiazole-containing N-phenylacetamide | Antibacterial activity |

| Pyrazolopyrimidine-substituted N-phenylacetamide | Translocator protein (TSPO) affinity |

| Isatin-conjugated N-phenylacetamide | Carbonic anhydrase inhibition |

By focusing on these future research directions, the scientific community can unlock the full potential of this compound, leading to the development of new synthetic methodologies, novel chemical entities, and a deeper understanding of its fundamental chemical reactivity.

Q & A

Q. What are the common synthetic routes for preparing 2-hydroxyimino-N-phenylacetamide?

- Methodological Answer : A typical synthesis involves condensation reactions between phenylacetamide derivatives and hydroxylamine under controlled conditions. For example, refluxing N-phenylacetamide with hydroxylamine hydrochloride in ethanol/water at 80–100°C for 4–6 hours yields the hydroxyimino derivative. Reaction progress can be monitored via TLC, and purification is achieved through recrystallization using methanol or ethanol . Modifications to this protocol may involve protecting group strategies to avoid side reactions.

Q. How can the crystal structure of this compound be determined?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in a solvent like DMSO or acetone. Data collection is performed using a diffractometer (e.g., Oxford Diffraction Xcalibur), and structures are solved using SHELX software . Molecular packing and hydrogen-bonding interactions are visualized using ORTEP-3 for graphical representation . Unit cell parameters and refinement details should adhere to CIF standards.

Q. What safety precautions are recommended when handling this compound?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. In case of exposure, rinse with water for 15 minutes and seek medical attention. Store in a cool, dry place away from oxidizing agents. Safety protocols should align with GHS Category 4 (acute toxicity) and include spill containment measures .

Q. Which analytical techniques are most effective for purity assessment?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity. NMR (¹H/¹³C) identifies functional groups and detects impurities. Cross-reference spectral data with NIST Chemistry WebBook entries for validation .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound be resolved?

Q. What mechanistic insights can be gained from studying oxidation reactions involving this compound?

- Methodological Answer : Mechanistic studies using DMSO as an oxidizing agent reveal radical intermediates. Employ ESR spectroscopy to detect radical species, and track reaction kinetics via UV-Vis. Isotopic labeling (e.g., ¹⁸O) coupled with HRMS can elucidate oxygen transfer pathways . Density functional theory (DFT) simulations further validate proposed mechanisms .

Q. How does hydrogen bonding influence the solid-state stability of this compound?

- Methodological Answer : Analyze hydrogen-bonding networks using SCXRD data. SHELXL refinement identifies intermolecular interactions (e.g., N–H···O), while Hirshfeld surface calculations quantify their contributions to crystal packing . Thermal gravimetric analysis (TGA) correlates stability with bonding patterns.

Q. What strategies optimize the compound’s solubility for biological assays?

- Methodological Answer : Co-solvent systems (e.g., PEG-400/water) or micellar encapsulation (using Tween-80) enhance aqueous solubility. Phase solubility diagrams identify optimal ratios. For in vitro studies, dimethylacetamide (DMA) or cyclodextrin inclusion complexes are empirically tested .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。